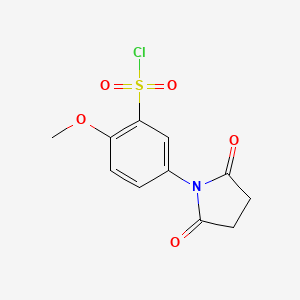

![molecular formula C19H15FN4OS B2433198 1-(4-氟苄基)-3-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)脲 CAS No. 1795304-09-4](/img/structure/B2433198.png)

1-(4-氟苄基)-3-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles is complex and they are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The synthesis of imidazo[2,1-b]thiazoles has attracted much attention. A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .科学研究应用

合成及晶体结构分析

- 类似化合物(如 2-(4-氟苄基)-6-苯基咪唑并[2,1-b][1,3,4]噻二唑)的合成和晶体结构已得到探索,揭示了分子间氢键和π-π堆积相互作用等重要的分子性质 (Banu 等,2014)。

对癌细胞系的细胞毒活性2. 含有靶向化合物成分的咪唑并[2,1-b]噻唑骨架的化合物已被研究其对人癌细胞系的细胞毒性。这些研究突出了这些化合物作为癌症治疗剂的潜力 (Ding 等,2012)。

驱虫和抗炎活性3. 已合成一些咪唑并[2,1-b]噻唑衍生物并测试了它们的驱虫和抗炎活性,表明在治疗寄生虫感染和炎症方面具有潜在应用 (Shetty 等,2010)。

在阿尔茨海默病中的潜力4. 对与靶向化合物具有结构相似性的苯并呋喃基噻唑衍生物的研究显示了其在阿尔茨海默病中作为多任务剂的潜力,特别是作为某些酶的抑制剂 (Kurt 等,2015)。

抗菌活性5. 对咪唑并[2,1-b]噻唑衍生物的研究探索了它们的抗菌活性,表明在对抗各种细菌和真菌感染方面具有潜在用途 (Shankerrao 等,2017)。

抗癌剂6. 已评估咪唑并[2,1-b][1,3]噻唑作为抗癌剂的潜力,一些化合物显示出抑制肾脏和其他癌细胞系生长的能力 (Potikha & Brovarets,2020)。

作用机制

Target of Action

The primary target of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is the RAF protein family, specifically the BRAF protein . The RAF proteins are a family of three serine/threonine-specific protein kinases that are related to retroviral oncogenes. The BRAF protein is an important component of the MAPK cascade .

Mode of Action

1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea acts as a pan-RAF inhibitor . It interacts with the RAF proteins, inhibiting their activity. This inhibition prevents the RAF proteins from activating the downstream MAPK pathway .

Biochemical Pathways

The compound affects the MAPK pathway, a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell . The signal goes through a series of steps, each adding to the next. When 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea inhibits the RAF proteins, it prevents the activation of the MAPK pathway, leading to a decrease in cellular growth .

Result of Action

The result of the action of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is the inhibition of the phosphorylation of MEK and ERK . This inhibition leads to a decrease in cellular growth, particularly in cells where the MAPK pathway is hyperactivated due to mutations in the BRAF protein .

未来方向

The extraordinarily satisfying properties of the imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . In the future, we can expect to see more research focused on the synthesis and application of imidazo[2,1-b]thiazoles.

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS/c20-14-7-5-13(6-8-14)11-21-18(25)22-16-4-2-1-3-15(16)17-12-24-9-10-26-19(24)23-17/h1-10,12H,11H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCXWSCSMWUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)